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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-fluoropyridine

Cat. No.: B055446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific experimental or computational

thermochemical data for 2-(Bromomethyl)-3-fluoropyridine is not readily available in the

public domain. This guide, therefore, provides a framework for the determination of these

properties, outlining established experimental and computational methodologies that would be

employed for such a characterization.

Introduction
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative of interest in medicinal

chemistry and drug development due to its potential as a versatile building block in the

synthesis of novel therapeutic agents. A thorough understanding of its thermochemical

properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for optimizing

reaction conditions, predicting reaction outcomes, ensuring process safety, and understanding

its stability and reactivity. This document outlines the standard methodologies for determining

these vital parameters.

Core Thermochemical Properties
The primary thermochemical properties of interest for a compound like 2-(Bromomethyl)-3-
fluoropyridine are summarized below. While no specific values have been published, the

following table illustrates how such data would be presented.
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Table 1: Key Thermochemical Properties of 2-(Bromomethyl)-3-fluoropyridine (Illustrative)

Property Symbol Value (Illustrative) Units

Standard Molar

Enthalpy of Formation

(gas)

ΔfH°(g) kJ·mol-1

Standard Molar

Enthalpy of Formation

(liquid)

ΔfH°(l) kJ·mol-1

Standard Molar

Entropy (gas)
S°(g) J·mol-1·K-1

Molar Heat Capacity

at Constant Pressure

(gas)

Cp,m(g) J·mol-1·K-1

Experimental Determination of Thermochemical
Properties
The experimental determination of thermochemical properties relies on a suite of well-

established techniques, primarily centered around calorimetry.

Combustion Calorimetry
Combustion calorimetry is a primary method for determining the enthalpy of formation of

organic compounds.

Experimental Protocol:

Sample Preparation: A precisely weighed sample of 2-(Bromomethyl)-3-fluoropyridine is

placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete

combustion.
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Ignition: The sample is ignited electrically.

Temperature Measurement: The bomb is submerged in a known quantity of water in an

insulated container. The temperature change of the water is meticulously recorded.

Calculation: The heat released by the combustion reaction is calculated from the

temperature rise and the heat capacity of the calorimeter system.[1] This value, the internal

energy of combustion (ΔUc), is then used to calculate the enthalpy of combustion (ΔHc).

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then derived using

Hess's Law, by combining the experimental enthalpy of combustion with the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).

Vaporization and Sublimation Enthalpy
The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) is crucial for converting

condensed-phase data to the gas phase, which is often used in computational studies.

Experimental Protocol (Knudsen Effusion Method):

Sample Placement: A sample of 2-(Bromomethyl)-3-fluoropyridine is placed in a Knudsen

cell, which is a small, thermostated container with a very small orifice.

High Vacuum: The cell is placed in a high-vacuum chamber.

Effusion: The sample is heated, and the rate of mass loss through the orifice due to effusion

is measured as a function of temperature.

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of

effusion using the Knudsen equation.

Enthalpy Determination: The enthalpy of vaporization or sublimation is then determined from

the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity Measurement
Heat capacity can be measured using techniques like differential scanning calorimetry (DSC).
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Experimental Protocol (DSC):

Sample and Reference: A small, weighed sample of the compound and an inert reference

material are placed in separate pans in the DSC instrument.

Heating Program: The instrument heats both the sample and the reference at a controlled

rate.

Heat Flow Measurement: The difference in heat flow required to maintain the sample and

reference at the same temperature is measured.

Calculation: This differential heat flow is directly proportional to the heat capacity of the

sample.

Computational Determination of Thermochemical
Properties
In the absence of experimental data, computational chemistry provides a powerful alternative

for estimating thermochemical properties.[2][3][4][5]

Quantum Chemical Methods
High-level ab initio and density functional theory (DFT) methods are employed to calculate the

electronic energy of the molecule.

Computational Protocol:

Geometry Optimization: The three-dimensional structure of 2-(Bromomethyl)-3-
fluoropyridine is optimized to find the lowest energy conformation using a method like DFT

(e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to

confirm it is a true minimum on the potential energy surface and to obtain the zero-point

vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculation: A more accurate single-point energy calculation is often

performed at the optimized geometry using a higher level of theory, such as coupled-cluster
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methods (e.g., CCSD(T)) or composite methods like Gaussian-n (G3, G4) or Complete Basis

Set (CBS) methods.[2][3]

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically

calculated using atomization or isodesmic reaction schemes.

Atomization Method: The calculated energy of the molecule is compared to the sum of the

calculated energies of its constituent atoms.

Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types

of chemical bonds are conserved on both the reactant and product sides. This method

benefits from the cancellation of systematic errors in the calculations.

Workflow for Thermochemical Property
Determination
The following diagram illustrates a typical workflow for the comprehensive determination of the

thermochemical properties of a compound like 2-(Bromomethyl)-3-fluoropyridine, integrating

both experimental and computational approaches.
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Caption: Workflow for determining thermochemical properties.
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Conclusion
While specific thermochemical data for 2-(Bromomethyl)-3-fluoropyridine are yet to be

published, a clear and robust set of experimental and computational methodologies exists for

their determination. Combustion calorimetry remains the gold standard for determining the

enthalpy of formation, complemented by techniques to measure enthalpies of phase change

and heat capacities. In parallel, modern computational chemistry offers a reliable means to

predict these properties, providing crucial insights where experimental data is lacking and

serving as a valuable tool for validation. The integrated workflow presented here provides a

comprehensive strategy for researchers to obtain the critical thermochemical data needed to

advance the development and application of 2-(Bromomethyl)-3-fluoropyridine in various

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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